
2-(2,2'-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2’-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide is a complex organic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bithiophene moiety, a bromoquinoline core, and a carbohydrazide functional group. The unique structure of this compound makes it a valuable candidate for various scientific applications, particularly in the fields of material science and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2’-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide typically involves multiple steps, starting from simple thiophene compounds. One common approach is the Fiesselmann reaction, which is used to prepare reactive bithiophene synthons with specific substituents . The synthetic strategy often follows a bottom-up approach, where sequential structural elements are built until the target molecule is obtained. Transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling, are frequently employed to form thiophene-thiophene or azole-thiophene bonds .
Industrial Production Methods
While specific industrial production methods for 2-(2,2’-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide are not well-documented, the general principles of organic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions to achieve high yields and purity, as well as employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2’-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the bromoquinoline core or the carbohydrazide group.
Substitution: The bromo group in the quinoline core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Applications De Recherche Scientifique
2-(2,2’-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It can be employed in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Mécanisme D'action
The mechanism of action of 2-(2,2’-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π stacking interactions, while the bromoquinoline core can engage in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene-5-boronic acid pinacol ester: This compound shares the bithiophene moiety but differs in its functional groups and overall structure.
4-(2,2’-Bithiophen-5-yl)-5-phenylpyrimidine: Another compound with a bithiophene core, used in sensor applications.
Bis(2,2’-bithiophen-5-yl)-substituted 1,3,4-oxadiazole: A luminescent organic semiconductor with similar structural elements.
Uniqueness
2-(2,2’-Bithiophen-5-yl)-6-bromoquinoline-4-carbohydrazide is unique due to its combination of a bithiophene moiety, a bromoquinoline core, and a carbohydrazide group. This unique structure imparts specific electronic and steric properties, making it valuable for applications in material science and medicinal chemistry .
Propriétés
Numéro CAS |
351443-29-3 |
|---|---|
Formule moléculaire |
C18H12BrN3OS2 |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
6-bromo-2-(5-thiophen-2-ylthiophen-2-yl)quinoline-4-carbohydrazide |
InChI |
InChI=1S/C18H12BrN3OS2/c19-10-3-4-13-11(8-10)12(18(23)22-20)9-14(21-13)15-5-6-17(25-15)16-2-1-7-24-16/h1-9H,20H2,(H,22,23) |
Clé InChI |
MDJQFYKUSXKCSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC=C(S2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
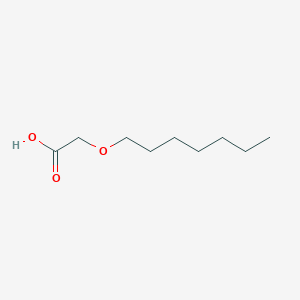

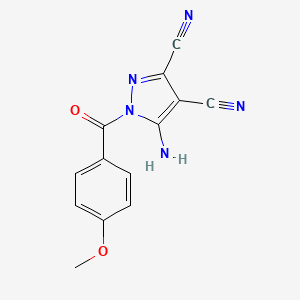

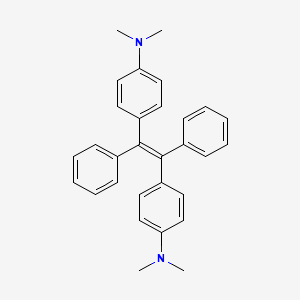
![(2S,5R)-6-benzyloxy-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid benzyl ester](/img/structure/B14169334.png)
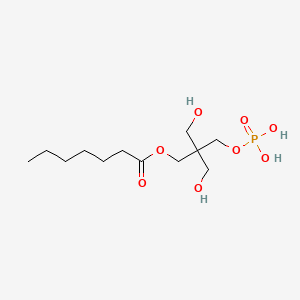
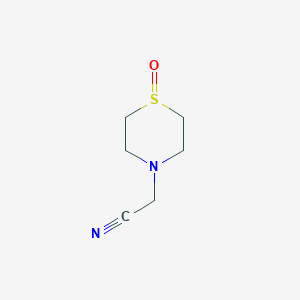
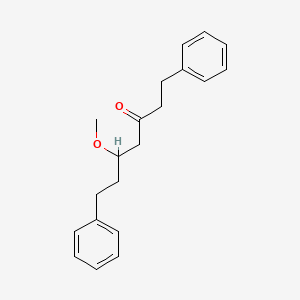
![Methyl 4,5-dimethyl-2-({[2-(pyridin-2-ylcarbonyl)hydrazinyl]carbonothioyl}amino)thiophene-3-carboxylate](/img/structure/B14169363.png)
